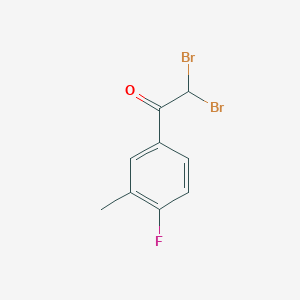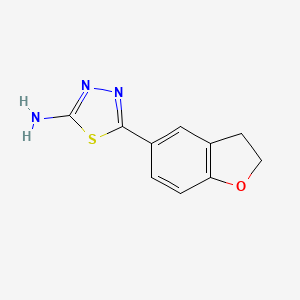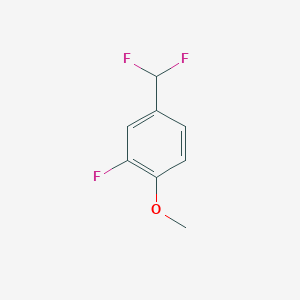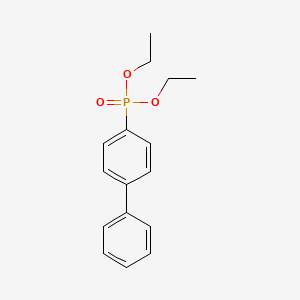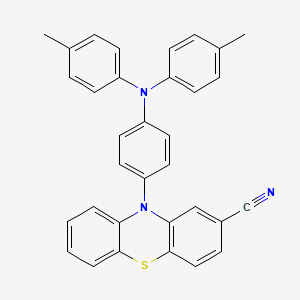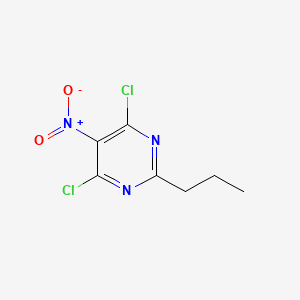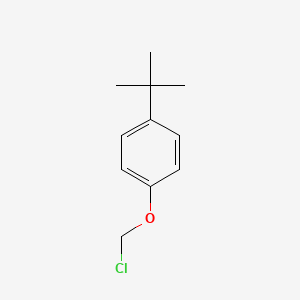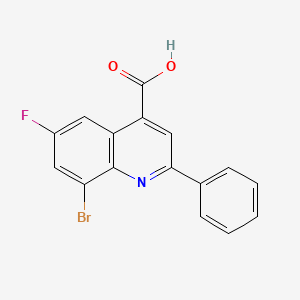![molecular formula C17H27BN2O3 B13695567 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. The process often employs palladium-catalyzed cross-coupling reactions under mild conditions, which are tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .
Comparación Con Compuestos Similares
- 4-Pyridineboronic Acid Pinacol Ester
- 3-Pyridineboronic Acid Pinacol Ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic Acid Pinacol Ester
Comparison: Compared to these similar compounds, 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options. This makes it particularly valuable in complex organic synthesis and drug development .
Propiedades
Fórmula molecular |
C17H27BN2O3 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19-11-14)20-9-7-13(12-21)8-10-20/h5-6,11,13,21H,7-10,12H2,1-4H3 |
Clave InChI |
VKIZDQHWHFMLSR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


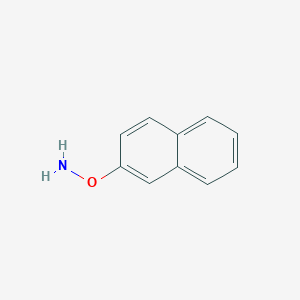
![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
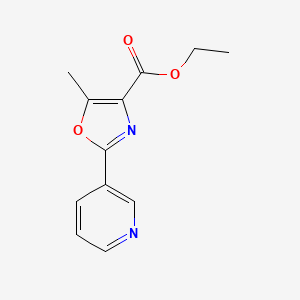
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)

